molecular formula C9H15NO2 B13353084 2-Aminocyclooct-3-ene-1-carboxylic acid

2-Aminocyclooct-3-ene-1-carboxylic acid

Cat. No.: B13353084
M. Wt: 169.22 g/mol
InChI Key: YCJMQQKIVRVQJT-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminocyclooct-3-ene-1-carboxylic acid: N-Fmoc-(±)-cis-2-aminocyclooct-3-ene-1-carboxylic acid ) is a bicyclic amino acid. Its chemical formula is C24H25NO4. The compound features a unique eight-membered ring system containing both an amino group and a carboxylic acid functionality. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes:

  • One synthetic route involves the cyclization of an appropriate precursor, followed by functional group transformations.
  • Another method utilizes ring-closing metathesis (RCM) to form the eight-membered ring.
  • The stereochemistry of the double bond (cis or trans) impacts the synthesis.

Industrial Production:

  • While not widely produced industrially, research laboratories synthesize it for various applications.

Chemical Reactions Analysis

2-Aminocyclooct-3-ene-1-carboxylic acid participates in several reactions:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the double bond yields the saturated analog.

    Substitution: The amino group can undergo substitution reactions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., amines) are used.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

    Peptide Chemistry: 2-Aminocyclooct-3-ene-1-carboxylic acid serves as a building block in peptide synthesis due to its unique ring structure.

    Drug Design: Researchers explore its incorporation into peptidomimetics and bioactive compounds.

    Protein Engineering: It influences protein stability and conformation.

    Catalysis: The eight-membered ring can act as a chiral ligand in asymmetric catalysis.

Mechanism of Action

    Targets: It interacts with enzymes, receptors, or other biomolecules.

    Pathways: The compound modulates specific biochemical pathways, impacting cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Other bicyclic amino acids (e.g., proline, pipecolic acid).

    Uniqueness: Its eight-membered ring and dual functionality distinguish it from common amino acids.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(3Z)-2-aminocyclooct-3-ene-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h4,6-8H,1-3,5,10H2,(H,11,12)/b6-4-

InChI Key

YCJMQQKIVRVQJT-XQRVVYSFSA-N

Isomeric SMILES

C1CCC(C(/C=C\C1)N)C(=O)O

Canonical SMILES

C1CCC(C(C=CC1)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.